![molecular formula C8H8ClF3N2 B1322094 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine CAS No. 326809-08-9](/img/structure/B1322094.png)
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine
Overview
Description
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, also known as 3-chloro-5-trifluoromethyl-2-pyridinylethylamine or 3-Cl-5-CF3-2-PMEA, is a synthetic compound used in scientific research. It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, has been a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The molecular weight of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is 224.61 g/mol. The InChI code for this compound is 1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine include a molecular weight of 224.61 g/mol. The InChI code for this compound is 1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3 .
Scientific Research Applications
Synthesis of Novel Compounds
“1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine” can act as a reactant in the synthesis of novel compounds. For instance, it has been used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .
Inhibitors of NS5B in Potential Treatment of Hepatitis C
These novel imidazo[1,2-a]pyridine-coumarin hybrid molecules synthesized using “1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine” have been studied as inhibitors of NS5B, a non-structural protein encoded by the hepatitis C virus . This suggests a potential application in the treatment of Hepatitis C.
Role in Pharmaceutical Research
The trifluoromethyl group in “1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine” is of significant interest in pharmaceutical research. Trifluoromethyl-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLYBAZZEUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine |
Synthesis routes and methods
Procedure details
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